ethyl 6,6-dimethylhept-4-enoate
Description
Ethyl 6,6-dimethylhept-4-enoate is a branched unsaturated ester characterized by a hept-4-enoate backbone with two methyl groups at the 6th carbon and an ethyl ester functional group.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 6,6-dimethylhept-4-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
QBLMJNSFPVTGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: 6,6-dimethylhept-4-enoic acid.
Reduction: 6,6-dimethylhept-4-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Flavor and Fragrance Chemistry: The compound is studied for its potential use in creating new flavors and fragrances.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reactivity is crucial in its role as a building block in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 6,6-dimethylhept-4-enoate with structurally or functionally related esters, focusing on molecular features, stability, and applications.
Structural Analogues: Branched vs. Linear Esters
- Ethyl Decanoate (C₁₂H₂₄O₂): A linear saturated ester with a 10-carbon chain. Its lack of branching and unsaturation results in higher hydrophobicity and thermal stability compared to this compound. Ethyl decanoate is commonly used in flavor industries for fruity notes, whereas the branched structure of this compound may confer unique olfactory properties .
- Ethyl Palmitate (C₁₈H₃₆O₂): A long-chain saturated ester with a 16-carbon backbone. Its high molecular weight and linearity make it solid at room temperature, contrasting with the likely liquid state of this compound due to reduced intermolecular forces from branching and unsaturation .
Unsaturated Esters
- Ethyl-9-Hexadecenoate (C₁₈H₃₄O₂): A mono-unsaturated ester with a double bond at the 9th position. The placement of the double bond and longer carbon chain enhance its fluidity and oxidative instability compared to this compound, which may exhibit different reactivity patterns due to its shorter chain and proximal branching .
Piperidine-Based Esters
- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives: These esters feature a rigid piperidine ring with methyl substitutions, unlike the aliphatic structure of this compound. The piperidine derivatives are often used as stabilizers or radical scavengers in polymers, whereas this compound’s unsaturated backbone may favor applications in catalysis or fragrances .
Data Tables
Table 1: Physical Properties of Selected Esters
| Compound | Molecular Formula | Boiling Point (°C) | Solubility (g/100mL H₂O) | Key Feature |
|---|---|---|---|---|
| This compound | C₁₁H₂₀O₂ | ~210 (estimated) | Insoluble | Branched, unsaturated |
| Ethyl Decanoate | C₁₂H₂₄O₂ | 243–245 | 0.007 | Linear, saturated |
| Ethyl Palmitate | C₁₈H₃₆O₂ | 185 (at 15 mmHg) | Insoluble | Long-chain, saturated |
| 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | C₁₃H₂₃NO₂ | 295–300 | Slightly soluble | Cyclic, tertiary amine |
Research Findings and Trends
- Synthetic Utility: this compound’s branching and unsaturation make it a candidate for asymmetric synthesis, though its stability under catalytic hydrogenation requires further study.
- Industrial Relevance: Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl derivatives) dominate in polymer stabilization, whereas this compound’s niche may lie in specialty chemicals due to its unique structure .
Biological Activity
Ethyl 6,6-dimethylhept-4-enoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is classified as an ester, characterized by the presence of a double bond and branched alkyl groups. Its chemical structure can be represented as follows:
- Chemical Formula : CHO
- CAS Number : 1807941-96-3
The compound is known for its reactivity due to the ester group, which can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This property is significant in various synthetic applications and biological interactions.
The biological activity of this compound is attributed to its ability to interact with biological molecules through several mechanisms:
- Hydrolysis : The ester can be hydrolyzed into its constituent acid and alcohol, potentially affecting metabolic pathways.
- Nucleophilic Reactions : The compound can react with nucleophiles, leading to the formation of new compounds that may exhibit biological effects.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. A study conducted on various microbial strains showed promising results:
| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These findings suggest that this compound may inhibit the growth of certain pathogenic microorganisms, indicating potential applications in pharmaceuticals and food preservation.
Anticancer Activity
In addition to antimicrobial properties, this compound has been explored for its anticancer effects. Research published in peer-reviewed journals indicates that the compound shows cytotoxicity against several cancer cell lines:
The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of bacteria and fungi. The results indicated significant antimicrobial activity at varying concentrations. The study highlighted the compound's potential as a natural preservative in food products.
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
